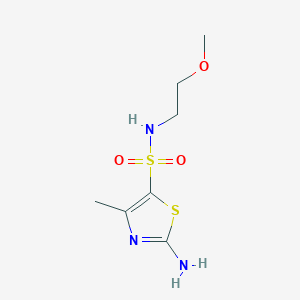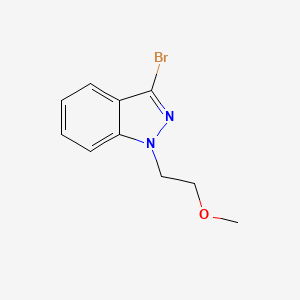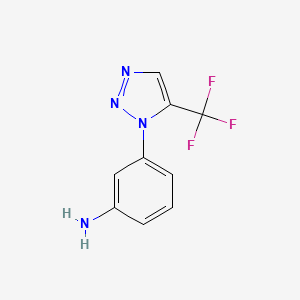
3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Trifluorometil)-1H-1,2,3-triazol-1-il)anilina es un compuesto orgánico que presenta un grupo trifluorometil unido a un anillo de triazol, que a su vez está conectado a una porción de anilina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-(Trifluorometil)-1H-1,2,3-triazol-1-il)anilina normalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una entre una azida y un alquino. Esta reacción suele ser catalizada por sales de cobre(I) en condiciones suaves.
Introducción del grupo trifluorometil: El grupo trifluorometil se puede introducir utilizando reactivos como el yoduro de trifluorometil o el trimetilsilil trifluorometil en presencia de un catalizador adecuado.
Acoplamiento con anilina: El paso final implica el acoplamiento del triazol trifluorometilado con anilina a través de una reacción de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de anilina, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro de nuevo a una amina.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución aromática electrófila, lo que permite la funcionalización adicional del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio o el paladio sobre carbón.
Sustitución: Se pueden emplear reactivos electrófilos como el bromo o los agentes clorantes en condiciones ácidas o básicas.
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Regeneración de la porción de anilina.
Sustitución: Introducción de diversos grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
3-(5-(Trifluorometil)-1H-1,2,3-triazol-1-il)anilina tiene diversas aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de productos farmacéuticos, en particular aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de materiales: Las propiedades electrónicas únicas del compuesto lo hacen adecuado para su uso en electrónica orgánica y como precursor de materiales avanzados.
Agroquímicos: Se puede utilizar en el desarrollo de herbicidas y pesticidas debido a sus propiedades bioactivas.
Investigación biológica: El compuesto se emplea en el estudio de los mecanismos enzimáticos y como sonda para ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(Trifluorometil)-1H-1,2,3-triazol-1-il)anilina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo trifluorometil mejora la lipofilia y la estabilidad metabólica del compuesto, permitiéndole unirse eficazmente a sus dianas y modular su actividad. Esta interacción puede provocar diversos efectos biológicos, dependiendo de la diana y la vía específica implicadas.
Comparación Con Compuestos Similares
Compuestos similares
3-(Trifluorometil)anilina: Carece del anillo de triazol, pero comparte las porciones de trifluorometil y anilina.
5-(Trifluorometil)-1H-1,2,3-triazol: Contiene los grupos trifluorometil y triazol, pero carece de la porción de anilina.
3,5-Bis(trifluorometil)anilina: Contiene dos grupos trifluorometil unidos al anillo de anilina.
Singularidad
3-(5-(Trifluorometil)-1H-1,2,3-triazol-1-il)anilina es única debido a la presencia tanto del grupo trifluorometil como del anillo de triazol, que confieren propiedades electrónicas y estéricas distintas. Esta combinación mejora su potencial para diversas aplicaciones en química medicinal, ciencia de materiales y agroquímicos.
Propiedades
Número CAS |
1707562-97-7 |
|---|---|
Fórmula molecular |
C9H7F3N4 |
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
3-[5-(trifluoromethyl)triazol-1-yl]aniline |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-2-6(13)4-7/h1-5H,13H2 |
Clave InChI |
CPHYCNIDNDEPMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=CN=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


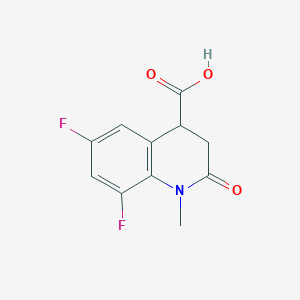




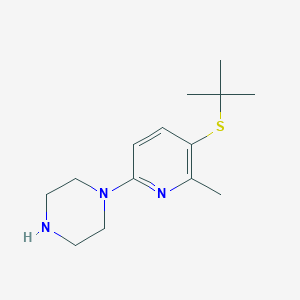
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)



